molecular formula C11H11N7OS3 B2494702 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251686-11-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer B2494702
CAS-Nummer: 1251686-11-9
Molekulargewicht: 353.44
InChI-Schlüssel: PVJKHEVTHXTFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves multi-step reactions, starting from readily available precursors. These processes often involve cyclization reactions, thionation, and the formation of key heterocyclic frameworks. For example, a study by Zadorozhnii et al. (2019) demonstrated the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides via dehydrosulfurization and cyclization reactions, highlighting the complex nature of synthesizing these heterocyclic compounds (Zadorozhnii et al., 2019).

Molecular Structure Analysis

The molecular structures of these compounds are characterized by X-ray crystallography, revealing intricate details about their geometry, bonding, and intermolecular interactions. For instance, Wawrzycka-Gorczyca and Siwek (2011) determined the crystal structures of related thiadiazole and triazole derivatives, showing hydrogen-bonded dimers and various intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these molecules (Wawrzycka-Gorczyca & Siwek, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Applications

A series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, were synthesized and characterized using various spectroscopic techniques. These compounds displayed significant antibacterial and antifungal activities, demonstrating their potential in the development of new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Antimicrobial and Antiviral Applications

1,3,4-thiadiazole-1,2,3-triazole hybrids have shown promise as antiviral agents against COVID-19. The compounds were assessed for their ability to inhibit the main coronavirus protease, crucial for the virus's replication. The in silico docking studies indicated good interaction between the compounds and the target protein, suggesting their potential use in therapeutic interventions against COVID-19 (Huda R. M. Rashdan et al., 2021).

Biological Activity

A variety of 1,2,4-triazole derivatives were prepared and assessed for their antimicrobial, anti-lipase, and antiurease activities. The compounds showed diverse biological activities, indicating their potential in the development of new bioactive compounds (M. Özil et al., 2015).

Molecular Docking and Structure Analysis

The crystal structures of compounds related to the queried chemical were determined, revealing significant interactions such as hydrogen bonding and π-π interactions. These structural insights are valuable for understanding the compounds' biological activities and for the design of new molecules with enhanced properties (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Pharmacological Properties

The pharmacological effects of certain 1,2,4-triazole and 1,3,4-thiadiazole derivatives were studied, particularly focusing on their impact on the central nervous system (CNS) in mice. These studies are crucial for understanding the therapeutic potential and safety profile of these compounds (A. Maliszewska-Guz et al., 2005).

Eigenschaften

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7OS3/c1-3-20-11-16-15-9(22-11)13-8(19)7-6(2)18(17-14-7)10-12-4-5-21-10/h4-5H,3H2,1-2H3,(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJKHEVTHXTFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=NC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.